molecular formula C7H2Br2ClFO B1446306 3,4-Dibromo-2-fluorobenzoyl chloride CAS No. 1803716-16-6

3,4-Dibromo-2-fluorobenzoyl chloride

Cat. No.: B1446306
CAS No.: 1803716-16-6
M. Wt: 316.35 g/mol
InChI Key: OHVHTQWUKHYHAX-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoyl chloride structure. This compound is known for its high reactivity and is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,4-dibromo-2-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes, followed by chlorination using thionyl chloride or phosphorus trichloride (PCl3). These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluorobenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester .

Scientific Research Applications

3,4-Dibromo-2-fluorobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorobenzoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic sites on biomolecules or other substrates, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as drug synthesis and biomolecule modification .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoyl chloride
  • 2-Fluorobenzoyl chloride
  • 3,4-Dibromobenzoyl chloride

Uniqueness

3,4-Dibromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other benzoyl chlorides. This combination of substituents allows for specific interactions and transformations that are not possible with other similar compounds .

Biological Activity

3,4-Dibromo-2-fluorobenzoyl chloride is a halogenated benzoyl chloride compound notable for its high reactivity towards nucleophiles. This compound has garnered attention in various fields including medicinal chemistry, where it serves as an intermediate in the synthesis of biologically active compounds. Understanding its biological activity is essential for elucidating its potential applications in drug development and other scientific research areas.

This compound possesses a unique structure characterized by the presence of two bromine atoms and one fluorine atom. This configuration enhances its reactivity, allowing it to engage in nucleophilic substitution reactions effectively. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on biomolecules, which can lead to modifications that alter biological functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good activity against various strains of bacteria, including both gram-positive and gram-negative species .
  • Inhibition of Protein Tyrosine Kinases (PTK) : Research indicates that halophenol derivatives related to this compound can inhibit PTK activity. The structure-activity relationship studies reveal that modifications in halogen substitution can enhance or diminish inhibitory effects on PTK .

Antimicrobial Activity Study

A study evaluated the antibacterial properties of derivatives synthesized from this compound. The results indicated:

CompoundMIC (μM)Zone of Inhibition (mm)Activity Type
Compound 5d0.01635High against MRSA
Compound 5i0.12529Moderate against S. aureus
Control (Ciprofloxacin)1.030Reference

These findings illustrate the potential of specific derivatives to surpass the efficacy of established antibiotics like ciprofloxacin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Protein Tyrosine Kinase Inhibition

In another study focusing on halophenols, compounds derived from this compound were screened for their ability to inhibit PTK:

CompoundIC50 (μM)Relative Activity
Compound 6c6.34Stronger than genistein
Compound 6d14.8Moderate activity

These results underscore the importance of halogen positioning and substitution in enhancing biological activity against PTK, suggesting avenues for further drug development targeting cancer therapies .

Properties

IUPAC Name

3,4-dibromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVHTQWUKHYHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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